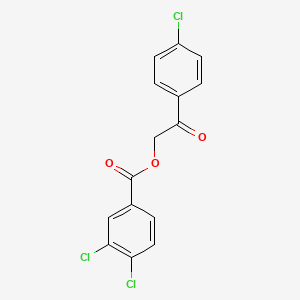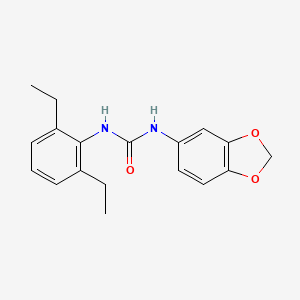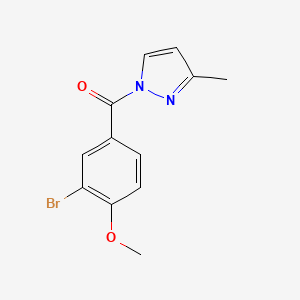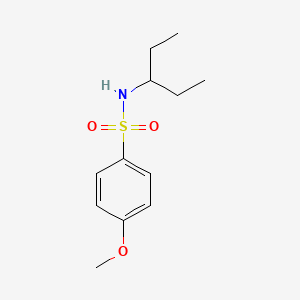
2-(4-chlorophenyl)-2-oxoethyl 3,4-dichlorobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-chlorophenyl)-2-oxoethyl 3,4-dichlorobenzoate, commonly known as CDB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications as a herbicide and insecticide. This compound belongs to the family of benzoate herbicides and is known for its high efficacy against a wide range of weeds and insects.
Scientific Research Applications
CDB has been extensively studied for its potential applications in the field of agriculture. It has been found to be highly effective against a wide range of weeds and insects, making it a promising candidate for use as a herbicide and insecticide. CDB has been shown to have a broad spectrum of activity against various weed species, including grasses and broad-leaved weeds. Additionally, CDB has shown promising results in controlling insect pests such as aphids, whiteflies, and thrips.
Mechanism of Action
The mechanism of action of CDB involves the inhibition of the enzyme protoporphyrinogen oxidase (PPO), which is involved in the synthesis of chlorophyll in plants. CDB binds to the active site of the PPO enzyme, preventing it from functioning properly. This leads to the accumulation of toxic intermediates, resulting in the death of the plant. In insects, CDB acts as a neurotoxin, disrupting the normal functioning of the nervous system and leading to paralysis and death.
Biochemical and Physiological Effects:
CDB has been shown to have minimal toxicity to mammals and birds, making it a safer alternative to other herbicides and insecticides. However, it can have adverse effects on aquatic organisms and non-target plants. CDB has also been shown to have a low persistence in the environment, making it an environmentally friendly option for pest control.
Advantages and Limitations for Lab Experiments
One of the major advantages of CDB is its high efficacy against a wide range of pests, making it a promising candidate for use in agriculture. Additionally, CDB has minimal toxicity to mammals and birds, making it a safer option for pest control. However, CDB can have adverse effects on aquatic organisms and non-target plants, limiting its use in certain environments. Another limitation of CDB is its high cost of production, which may hinder its widespread use in agriculture.
Future Directions
There are several future directions for the research and development of CDB. One potential area of research is the optimization of the synthesis method to improve the yield and reduce the cost of production. Another area of research is the development of new formulations of CDB that can improve its efficacy and reduce its environmental impact. Additionally, further studies are needed to evaluate the long-term effects of CDB on the environment and non-target organisms. Finally, the potential use of CDB as a lead compound for the development of new herbicides and insecticides should be explored.
Synthesis Methods
The synthesis of CDB involves the reaction between 3,4-dichlorobenzoic acid and 2-(4-chlorophenyl)-2-oxoacetic acid ethyl ester in the presence of a catalyst. The reaction proceeds through an esterification process, resulting in the formation of CDB. The yield of CDB can be improved by optimizing the reaction conditions such as temperature, pressure, and reaction time.
properties
IUPAC Name |
[2-(4-chlorophenyl)-2-oxoethyl] 3,4-dichlorobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9Cl3O3/c16-11-4-1-9(2-5-11)14(19)8-21-15(20)10-3-6-12(17)13(18)7-10/h1-7H,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFHBGRLWRWHYGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)COC(=O)C2=CC(=C(C=C2)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9Cl3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chlorophenyl)-2-oxoethyl 3,4-dichlorobenzoate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[(4-methoxy-3-nitrobenzoyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5716384.png)

![2-[(1,3-benzodioxol-5-ylmethyl)amino]-7,7-dimethyl-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B5716402.png)
![2-(5-propyl-1,3,4-thiadiazol-2-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5716413.png)

![N-[2-(dimethylamino)ethyl]-N'-(2-fluorophenyl)thiourea](/img/structure/B5716418.png)




![4-chloro-2-{[4-(propionylamino)benzoyl]amino}benzoic acid](/img/structure/B5716444.png)

